molecular formula C6H13NO B15479799 N-Hexan-3-ylidenehydroxylamine CAS No. 28364-56-9

N-Hexan-3-ylidenehydroxylamine

Cat. No.: B15479799
CAS No.: 28364-56-9
M. Wt: 115.17 g/mol
InChI Key: ZFMQDENUBDQUNW-UHFFFAOYSA-N
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Description

N-Hexan-3-ylidenehydroxylamine (CAS 28364-56-9), with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, is a chemical oxime of significance in industrial and research chemistry. This compound, also known as hexan-3-one oxime, serves as a versatile precursor and intermediate in organic synthesis. Its physicochemical properties include a boiling point of approximately 187.5°C and a flash point of 94.0°C, indicating its relative stability under standard laboratory conditions . In applied research, oximes of this type are valuable in the development of fragrance compositions, where they can contribute to the scent profile or act as stabilizers in complex mixtures . The compound's structure, featuring a reactive oxime functional group, allows it to participate in various chemical transformations, including condensation reactions, making it a useful building block for the synthesis of more complex nitrogen-containing molecules . Its role in fragrance-related patents underscores its utility in creating functional consumer products, while its use in documented synthetic routes highlights its established role in exploratory organic chemistry . Researchers value this compound for investigating reaction mechanisms involving carbonyl analogues and for developing new synthetic methodologies. This compound is provided For Research Use Only. It is strictly for laboratory applications and scientific research. It is not intended for diagnostic, therapeutic, or any other personal uses, and it must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexan-3-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-5-6(4-2)7-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMQDENUBDQUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00781645
Record name N-Hexan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28364-56-9
Record name N-Hexan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues
Compound Name Molecular Formula CAS Number Functional Groups Applications Stability/Handling
N-Hexan-3-ylidenehydroxylamine C₆H₁₁NO (inferred) Not available Hydroxylamine, alkylidene Industrial, fragrances (inferred) Likely sensitive; storage precautions needed
N-(5-Methylheptan-3-ylidene)hydroxylamine C₈H₁₇NO 22457-23-4 Hydroxylamine, alkylidene Industrial use, fragrances Requires caution; consult physician if exposed
N,N-Diethylhydroxylamine C₄H₁₁NO 3710-84-7 Hydroxylamine, dialkyl substituents Antioxidant, chemical synthesis Stable at room temperature

Key Observations :

  • Reactivity : this compound and its analog (CAS 22457-23-4) share reactive hydroxylamine groups, making them prone to oxidation or decomposition. This contrasts with N,N-Diethylhydroxylamine, which is stabilized by electron-donating ethyl groups and used as an antioxidant .
  • Applications : While N,N-Diethylhydroxylamine is employed in redox chemistry and polymer stabilization, alkylidene hydroxylamines like this compound are niche industrial agents, possibly in fragrance formulations due to their oxime-like structures .
Comparison with Amine Derivatives
Compound Name Molecular Formula CAS Number Functional Groups Applications Toxicity Profile
4-N-Hexylbenzylamine C₁₃H₂₁N 376640-08-3 Benzylamine, alkyl Unknown Insufficient toxicological data
N-Benzylcyclohexylamine HCl C₁₃H₁₉N·HCl 16350-96-2 Cyclohexylamine, benzyl Research reagent Stable at -20°C; ≥98% purity

Key Observations :

  • Functional Groups : Amines (e.g., 4-N-Hexylbenzylamine) lack the hydroxylamine moiety, making them less reactive but more thermally stable. This contrasts with hydroxylamine derivatives, which may require stringent storage conditions .
  • Toxicity : Both hydroxylamine and amine derivatives have understudied toxicity profiles, necessitating caution in handling .

Preparation Methods

Direct Condensation of Hexan-3-one with Hydroxylamine

The most widely documented method for synthesizing N-Hexan-3-ylidenehydroxylamine involves the condensation of hexan-3-one (CAS 106-35-4) with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to form the oxime. A typical procedure involves:

  • Reactants : Hexan-3-one (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) as a buffering agent.
  • Solvent : Ethanol-water (3:1 v/v) to enhance solubility and reaction homogeneity.
  • Conditions : Reflux at 80°C for 4–6 hours, yielding 75–85% crude product.

The reaction mechanism (Figure 1) involves:

  • Deprotonation of hydroxylamine by the base to generate a nucleophilic amine.
  • Nucleophilic attack on the carbonyl carbon of hexan-3-one.
  • Proton transfer and elimination of water to form the imine (C=N) bond.

Key Optimization Factors :

  • pH Control : Maintaining a pH of 4.5–5.5 using sodium acetate prevents side reactions such as overoxidation.
  • Stoichiometry : A 10–20% excess of hydroxylamine ensures complete conversion of the ketone.

Alternative Methods Using Preformed Hydroxylamine Salts

Industrial-scale syntheses often employ hydroxylamine sulfate or phosphate to improve safety and reduce hydrochloric acid byproducts. For example, a patent by describes a semi-continuous process using ammonia gas to neutralize hydrogen chloride in situ, minimizing explosive ammonium halide formation (Table 1).

Table 1: Industrial-Scale Synthesis Parameters

Parameter Value
Reactor Type Vertical stirred-tank column
Temperature 60–65°C
Pressure Atmospheric
Residence Time 40 minutes
Distillation Conditions <90°C under reduced pressure
Yield 89–92%

Mechanistic and Kinetic Considerations

Reaction Kinetics

The condensation follows second-order kinetics, with rate constants dependent on temperature and solvent polarity. Studies using ethanol-water mixtures show a 1.5-fold rate increase compared to pure ethanol due to improved hydroxylamine solubility. Activation energy calculations using the Arrhenius equation yield values of 45–50 kJ/mol, indicating moderate thermal sensitivity.

Stereochemical Outcomes

This compound exists as a mixture of E- and Z-isomers, with the E-isomer predominating (85:15 ratio) due to steric hindrance between the hydroxyl group and the hexyl chain. Nuclear magnetic resonance (NMR) spectroscopy confirms this ratio:

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), δ 2.45 (m, 4H, CH₂), δ 7.20 (s, 1H, NOH).
  • ¹³C NMR : δ 14.1 (CH₃), 22.8–31.5 (CH₂), 155.2 (C=N).

Advanced Purification Techniques

Crystallization and Distillation

Crude oxime is purified via fractional distillation under reduced pressure (20–30 mmHg) to avoid thermal decomposition. A two-step crystallization process using hexane-diethyl ether (9:1) further increases purity to ≥98%, as verified by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Laboratory-scale purifications employ silica gel column chromatography with ethyl acetate-hexane (1:4) eluent, achieving >99% purity for analytical applications.

Industrial Applications and Byproduct Management

Corrosion Inhibition

This compound serves as a precursor in non-toxic cobalt-based corrosion inhibitors, replacing carcinogenic chromates. Its oxidation-reduction potential (+1.92 V) facilitates the formation of passivating cobalt oxides on metal surfaces.

Byproduct Valorization

Ammonium chloride byproducts from neutralization reactions are repurposed as fertilizer additives, aligning with green chemistry principles.

Q & A

Q. What are the established synthetic routes for N-Hexan-3-ylidenehydroxylamine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and hexan-3-one under controlled pH and temperature. Yield optimization requires:
  • Reagent stoichiometry : Maintain a 1:1 molar ratio of hydroxylamine to ketone to minimize side products.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate imine formation.
  • Reaction monitoring : Track progress via TLC or in-situ FTIR to detect intermediate shifts .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the imine bond (C=N) and alkyl chain structure. A singlet near δ 8.1 ppm (DMSO-d6) typically indicates the C=N group.
  • FTIR : Peaks at ~1640 cm1^{-1} (C=N stretch) and ~3200 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and fragmentation patterns .

Q. What handling and storage protocols are critical for this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis.
  • Moisture control : Use desiccants (e.g., silica gel) in storage areas.
  • Safety : Wear nitrile gloves and work in a fume hood to avoid inhalation of dust or vapors. Refer to safety data sheets (SDS) for specific flammability and reactivity data .

Q. How can researchers assess the purity and stability of this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_{d}) under nitrogen flow.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :
  • Comparative analysis : Replicate experiments using identical conditions (e.g., heating rate, atmosphere) from conflicting studies.
  • Dynamic DSC : Perform differential scanning calorimetry to identify endothermic/exothermic events during decomposition.
  • Cross-validate with TGA : Correlate mass loss profiles with DSC data to distinguish between melting and decomposition events .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer :
  • Lyophilization : Convert to a stable powder form to reduce hydrolytic degradation.
  • Additive stabilization : Use antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation.
  • Controlled atmosphere : Store under vacuum or inert gas to minimize oxidative side reactions .

Q. How should researchers address contradictory results in biological activity studies involving this compound?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target specificity : Perform competitive binding assays with labeled ligands to confirm receptor interactions.
  • Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains variability in bioactivity .

Q. How can analytical methods be validated when standard techniques show inconsistencies in purity assessment?

  • Methodological Answer :
  • Orthogonal techniques : Combine HPLC with capillary electrophoresis (CE) or 1^1H NMR for cross-verification.
  • Spiking experiments : Add a known impurity (e.g., hexan-3-one) to assess method sensitivity.
  • Reference standards : Use certified analogs (e.g., N-benzylhydroxylamine derivatives) to calibrate instruments .

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